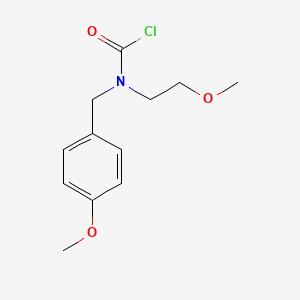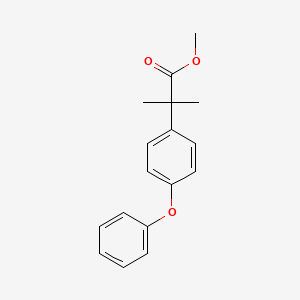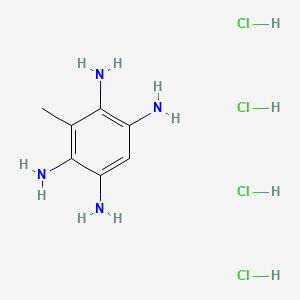
3-Methylbenzene-1,2,4,5-tetraamine tetrahydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbenzene-1,2,4,5-tetraamine tetrahydrochloride is a crystalline compound that is yellow to brown in color and highly soluble in water. It is often used in the synthesis of various organic compounds and can act as a reducing agent in certain chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-Methylbenzene-1,2,4,5-tetraamine tetrahydrochloride typically involves the reduction of 2,6-diamino-3,5-dinitrotoluene. The reduction process is carried out under controlled conditions to ensure the purity of the final product. The 2,3,5,6-Tetraaminotoluene salt is precipitated as a clean product with more than 99% purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain the quality and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylbenzene-1,2,4,5-tetraamine tetrahydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It acts as a reducing agent in certain reactions.
Substitution: It can undergo substitution reactions where one or more of its amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution can result in various substituted toluenes.
Applications De Recherche Scientifique
3-Methylbenzene-1,2,4,5-tetraamine tetrahydrochloride has a wide range of scientific research applications, including:
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methylbenzene-1,2,4,5-tetraamine tetrahydrochloride involves its ability to act as a reducing agent. It donates electrons to other molecules, thereby reducing them. This property makes it useful in various chemical reactions where reduction is required. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione: This compound has similar amino groups but differs in its overall structure and properties.
2,3,5,6-Tetraaminobenzoquinone: Another similar compound with different oxidation states and reactivity.
Uniqueness: 3-Methylbenzene-1,2,4,5-tetraamine tetrahydrochloride is unique due to its specific structure and high solubility in water. Its ability to act as a reducing agent and its applications in the synthesis of high-performance fibers and other industrial chemicals make it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C7H16Cl4N4 |
|---|---|
Poids moléculaire |
298.0 g/mol |
Nom IUPAC |
3-methylbenzene-1,2,4,5-tetramine;tetrahydrochloride |
InChI |
InChI=1S/C7H12N4.4ClH/c1-3-6(10)4(8)2-5(9)7(3)11;;;;/h2H,8-11H2,1H3;4*1H |
Clé InChI |
PYHZJKPGPLOCJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC(=C1N)N)N)N.Cl.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



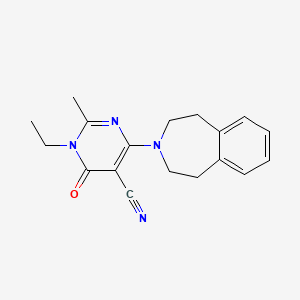
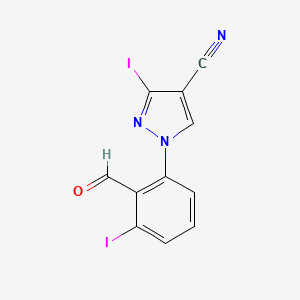
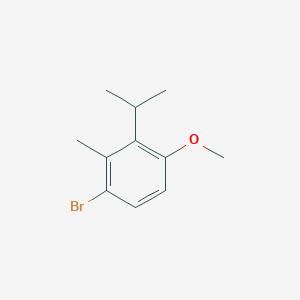

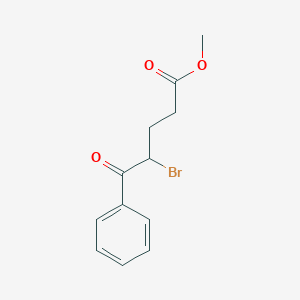
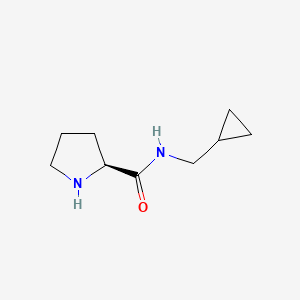
![[5-(4-chloro-phenyl)-1-methyl-1H-pyrazol-3-yl]-methanol](/img/structure/B8344788.png)
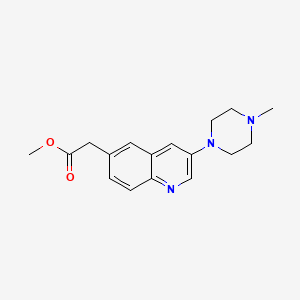
![3-Methyl-6-(m-chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B8344810.png)
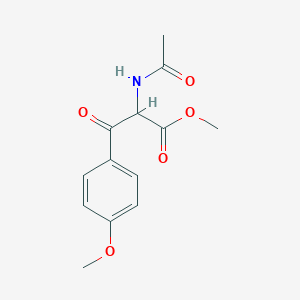
![1-[(4R,6S,6aR)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B8344830.png)
